An In-depth Technical Guide to the Synthesis of Galidesivir Triphosphate
An In-depth Technical Guide to the Synthesis of Galidesivir Triphosphate
For Researchers, Scientists, and Drug Development Professionals
Galidesivir (B1663889) (BCX4430) is a broad-spectrum antiviral agent, an adenosine (B11128) nucleoside analog that shows activity against a wide range of RNA viruses.[1][2] Its mechanism of action relies on its intracellular conversion to the active triphosphate form, Galidesivir triphosphate (Gal-TP or BCX4430-TP).[1][3][4][5] This active metabolite mimics adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA chain by the RNA-dependent RNA polymerase (RdRp), leading to premature chain termination and inhibition of viral replication.[2][5][6][7]
While the conversion to Galidesivir triphosphate occurs naturally within host cells via cellular kinases, the direct chemical synthesis of this active metabolite is essential for in vitro assays, mechanistic studies, and further drug development.[1][8] However, direct chemical triphosphorylation of the Galidesivir nucleoside is noted to be challenging.[8] This guide details the reported protocols for the chemical synthesis of Galidesivir triphosphate, summarizes key quantitative data, and provides visual workflows of both the biological activation and chemical synthesis pathways.
I. Intracellular Activation Pathway
Galidesivir is a prodrug, meaning it is administered in an inactive form and must be metabolized within the body to become active. Upon entering a host cell, it undergoes a three-step phosphorylation process catalyzed by host cellular kinases to yield the pharmacologically active Galidesivir triphosphate.[1][2][3] This biological pathway ensures that the active drug is generated at the site of infection.
Caption: Intracellular phosphorylation pathway of Galidesivir to its active triphosphate form.
II. Chemical Synthesis Protocols for Galidesivir Triphosphate
The chemical synthesis of Galidesivir triphosphate (Gal-TP) has been achieved through multi-step procedures involving protection, phosphorylation, and purification. Direct triphosphorylation is inefficient; therefore, stepwise approaches are preferred.[8]
A reported higher-yielding method involves the protection of the Galidesivir nucleoside, followed by a stepwise phosphorylation and subsequent deprotection.[8][9] This approach provides a 27% overall yield from the protected intermediate.[8][9]
This protocol is analogous to the higher-yielding synthesis reported in the literature.[8][9]
-
Protection: The synthesis begins with a 2′,3′-di-O-isopropylidene-protected Galidesivir substrate. This protects the hydroxyl groups on the ribose-like ring, ensuring the subsequent phosphorylation occurs at the 5' position.
-
Monophosphorylation: The protected substrate undergoes monophosphorylation at the 5'-hydroxyl group using a phosphorylating agent such as phosphoryl chloride. This step yields the 5'-monophosphate derivative.
-
Coupling with Pyrophosphate: The resulting monophosphate is then coupled with pyrophosphate to form the triphosphate moiety.
-
Deprotection and Purification: The protecting groups (isopropylidene and any carbamate (B1207046) on the nucleobase, such as Cbz) are removed. For instance, a Cbz group can be removed via hydrogenolysis.[8][9] The final Galidesivir triphosphate product is purified using ion-pair reversed-phase flash chromatography to yield a material suitable for enzymatic assays.[8][9]
Caption: Stepwise chemical synthesis workflow for Galidesivir triphosphate.
III. Quantitative Data Summary
The following tables summarize the reported yields for the chemical synthesis and the inhibitory concentrations of the resulting Galidesivir triphosphate against viral polymerases.
Table 1: Chemical Synthesis Yields
| Synthesis Method | Starting Material | Overall Yield | Reference |
| Stepwise Phosphorylation via Monophosphate Intermediate | 2′,3′-di-O-isopropylidene-protected substrate | 27% | [8][9] |
| Method via Trifluoroacetamide-protected Intermediate | Galidesivir | 15% | [8] |
| One-pot Triphosphorylation under Yoshikawa conditions | N-Cbz-protected Galidesivir | Low-yielding | [8] |
Table 2: In Vitro Inhibitory Activity of Synthesized Galidesivir Triphosphate
| Target Enzyme/Virus | Assay Type | Competing Nucleotide Conc. | IC₅₀ Value (μM) | Reference |
| Dengue-2 Virus (DENV2) RdRp | Dinucleotide-primed, homopolymeric poly(U) | 20 μM ATP | 42 ± 12 | [8][10] |
| Zika Virus (ZIKV) RdRp | Dinucleotide-primed, homopolymeric poly(U) | 20 μM ATP | 47 ± 5 | [8][10] |
Table 3: Antiviral Activity of Parent Compound (Galidesivir)
Note: EC₅₀ values reflect the combined efficiency of cellular uptake, phosphorylation, and polymerase inhibition.
| Virus | Cell Line | EC₅₀ Value (μM) | Reference |
| Rift Valley Fever Virus (RVFV) | Vero | 20.4 - 41.6 | [1] |
| Various RNA Viruses | Various | 3 - 68 | [6] |
References
- 1. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances made in the synthesis of small drug molecules for clinical applications: An insight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Galidesivir | C11H15N5O3 | CID 10445549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]
- 7. Galidesivir limits Rift Valley fever virus infection and disease in Syrian golden hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Galidesivir Triphosphate Promotes Stalling of Dengue-2 Virus Polymerase Immediately Prior to Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Galidesivir Triphosphate Promotes Stalling of Dengue-2 Virus Polymerase Immediately Prior to Incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
